molecular formula C25H30FN3O3S B2657381 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892767-12-3

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2657381
CAS No.: 892767-12-3
M. Wt: 471.59
InChI Key: KUWWYWLAHBVQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by:

  • Position 3: A 3,4-dimethylbenzenesulfonyl moiety, which may contribute to hydrogen bonding or enzyme interactions.
  • Position 6: A fluorine atom, common in bioactive compounds for electronic modulation.
  • Position 7: A 4-methylpiperazin-1-yl group, which can improve solubility and receptor affinity.

This structural configuration distinguishes it from analogues through a combination of substituents optimized for pharmacological and physicochemical properties .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-8-29-16-24(33(31,32)19-7-6-17(2)18(3)13-19)25(30)20-14-21(26)23(15-22(20)29)28-11-9-27(4)10-12-28/h6-7,13-16H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWYWLAHBVQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline coreCommon reagents used in these reactions include aromatic aldehydes, sodium cyanoborohydride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of automated systems to control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively reduced the viability of various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Neurological Applications
Given the presence of a piperazine moiety, this compound may also interact with neurotransmitter systems. Preliminary studies suggest it could have implications in treating neurological disorders such as anxiety and depression by modulating serotonin pathways .

Pharmacological Insights

Mechanism of Action
The compound's mechanism involves inhibition of specific enzymes linked to disease processes. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for non-steroidal anti-inflammatory drug development .

Bioavailability and Pharmacokinetics
Studies have focused on the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME). It has shown favorable characteristics such as good oral bioavailability and a manageable half-life, making it suitable for further development into pharmaceuticals .

Material Science Applications

Nanotechnology
The compound's unique chemical structure allows it to be utilized in nanotechnology for drug delivery systems. Its ability to form stable nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. Research is ongoing to optimize these formulations for targeted delivery to tumor sites .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant reduction in tumor growth in xenograft models when treated with the compound.
Study 2Antimicrobial EffectShowed efficacy against multi-drug resistant strains of bacteria with low minimum inhibitory concentrations (MICs).
Study 3Neurological ImpactObserved anxiolytic effects in animal models, indicating potential for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group and piperazine ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis

Table 1: Key Structural Differences
Compound Name (Source) Position 1 Position 6 Position 7 Position 3
Target Compound Propyl Fluoro 4-Methylpiperazin-1-yl 3,4-Dimethylbenzenesulfonyl
3-(3-Chlorobenzenesulfonyl) derivative () 4-Methylbenzyl Fluoro Diethylamino 3-Chlorobenzenesulfonyl
Impurity D () Ethyl Fluoro Piperazin-1-yl None (carboxylic acid variant)
Cyclopropyl derivative () Cyclopropyl Fluoro Piperazin-1-ium (ionized) Tricarboxybenzene carboxylate
Benzenesulfonyl variant () 4-Methylbenzyl Fluoro Not specified Benzenesulfonyl

Key Observations

Position 1 Substituents: Propyl (target) vs. Cyclopropyl () introduces ring strain, which may affect stability or metabolic resistance .

Position 7 Modifications: 4-Methylpiperazin-1-yl (target) vs. diethylamino (): The methylpiperazine group enhances solubility due to its basic amine, whereas diethylamino may increase lipophilicity .

Position 3 Sulfonyl Groups: 3,4-Dimethylbenzenesulfonyl (target) vs. Benzenesulfonyl () lacks substituents, resulting in weaker electronic effects compared to the dimethyl or chloro variants .

Pharmacological and Physicochemical Implications

Solubility and Bioavailability

  • The 4-methylpiperazin-1-yl group in the target compound likely enhances solubility relative to the diethylamino () or unsubstituted piperazine () due to increased hydrogen-bonding capacity .
  • The ionized piperazin-1-ium group () may further improve solubility but could limit tissue penetration .

Metabolic Stability

  • Propyl at Position 1 (target) may confer better metabolic stability compared to ethyl () or benzyl (), as shorter alkyl chains are less prone to oxidative degradation .

Biological Activity

Overview of the Compound

The compound “3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one” is a synthetic organic molecule that belongs to the class of quinolines. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The structure consists of:

  • A quinoline core , which is often associated with various pharmacological activities.
  • A sulfonyl group (from 3,4-dimethylbenzenesulfonyl), which can enhance solubility and bioavailability.
  • A fluoro substituent , which can modify the electronic properties and increase metabolic stability.
  • A piperazine moiety , commonly found in many pharmaceutical agents due to its ability to interact with various biological targets.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the sulfonyl group and the piperazine ring can enhance the compound's ability to inhibit cancer cell proliferation by interacting with various cellular pathways. For instance, compounds with similar structures have shown activity against several cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

Many quinoline derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential activity against both bacterial and fungal pathogens. The fluoro group may enhance lipophilicity, allowing better penetration through microbial membranes.

Other Pharmacological Activities

Research indicates that related compounds may possess:

  • Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammation pathways.
  • Antiviral properties : Some quinoline derivatives have shown efficacy against viral infections by interfering with viral replication mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by:

  • The substitution pattern on the quinoline ring.
  • The nature of the substituents (e.g., electron-withdrawing vs. electron-donating).
  • The presence of functional groups that facilitate interactions with biological targets.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
6-FluoroquinolineAnticancerInduces apoptosis
3-(Benzenesulfonyl)-6-fluoroquinolineAntimicrobialDisrupts cell wall synthesis
7-(Piperazin-1-yl)-quinolineAnti-inflammatoryInhibits COX enzymes
3-(Dimethylbenzenesulfonyl)-quinolineAntiviralInhibits viral replication

Case Studies

  • Anticancer Studies : A study demonstrated that a series of substituted quinolines exhibited selective cytotoxicity against prostate cancer cells, suggesting that modifications at the 6-position (as in our compound) could enhance potency.
  • Antimicrobial Testing : Research on related sulfonamide compounds indicated effective inhibition against Gram-positive bacteria, highlighting the potential for similar activity in our target compound.
  • Inflammation Models : In vivo studies showed that piperazine-containing quinolines reduced inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key synthetic pathways for preparing 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Quinolin-4-one core formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions .
  • Sulfonylation : Reacting the core with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane using triethylamine as a base (yields ~60–75%) .
  • Piperazine substitution : Nucleophilic aromatic substitution at position 7 using 4-methylpiperazine under reflux in acetonitrile (12–24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improve purity (>95% by HPLC) .
  • Optimization : Reaction time, temperature, and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) are critical. Kinetic studies (TLC monitoring) help minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use Chromolith® C18 columns with a methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35 v/v) for baseline separation of impurities .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 confirm substituent positions (e.g., fluoro at C6: δ ~160 ppm in 19^19F NMR; piperazine protons: δ 2.3–3.1 ppm) .
  • HRMS : Electrospray ionization (ESI) in positive mode validates molecular weight (expected [M+H]+^+: ~530 Da) .
  • PXRD : Assess crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Q. How can researchers design initial bioactivity screens to identify potential therapeutic targets?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., PI3K, EGFR) due to structural similarity to known quinolin-4-one inhibitors .
  • In vitro Assays :
  • Enzyme inhibition : Use fluorescence polarization assays (IC50_{50} determination) with ATP-conjugated substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration, incubation time) to minimize variability .
  • Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream phosphorylation effects .
  • Data Normalization : Use Z-factor metrics to assess assay robustness and exclude outliers .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies .

Q. How can researchers investigate the compound’s metabolic stability and potential toxicity in preclinical models?

  • Methodological Answer :
  • In vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS (half-life calculation) .
  • Reactive Metabolite Screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates .
  • In vivo Toxicity : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biochemistry (ALT, creatinine) .

Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :
  • Abiotic Degradation : Hydrolysis studies at pH 4–9 (40°C, 14 days) with HPLC quantification .
  • Biotic Degradation : Soil microcosm experiments (OECD 307) under aerobic/anaerobic conditions .
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (EC50_{50} determination) .

Q. How can structure-activity relationship (SAR) studies be optimized to enhance target selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., sulfonyl group, piperazine ring) using parallel synthesis .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes in kinase active sites .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.